Pueroside B

α-glucosidase inhibition diabetes research carbohydrate metabolism

Pueroside B (CAS 100692-54-4) is a but-2-enolide aromatic glycoside isolated from Pueraria lobata, structurally distinct from isoflavones like puerarin. Stereochemical identity is critical: 4R-pueroside B and its counterpart exhibit divergent α-glucosidase/α-amylase inhibition profiles. Generic material may contain undefined isomeric mixtures with null activity. Batch-to-batch stereochemical consistency ensures reproducible functional outcomes in anti-glycation assays, enzyme inhibition screening, and botanical extract standardization. ≥98% HPLC purity.

Molecular Formula C30H36O15
Molecular Weight 636.6 g/mol
Cat. No. B12303614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePueroside B
Molecular FormulaC30H36O15
Molecular Weight636.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C30H36O15/c1-40-15-6-7-16(19(9-15)43-30-28(39)26(37)24(35)21(12-32)45-30)17-10-22(33)42-18(17)8-13-2-4-14(5-3-13)41-29-27(38)25(36)23(34)20(11-31)44-29/h2-7,9-10,18,20-21,23-32,34-39H,8,11-12H2,1H3
InChIKeyYZIOICJLDZFDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pueroside B Procurement Guide: CAS 100692-54-4 Structural and Activity Baseline


Pueroside B (CAS 100692-54-4) is an aromatic glycoside classified as a but-2-enolide derivative [1]. It is isolated from the roots of Pueraria lobata (Puerariae Radix) and has a molecular formula of C₃₀H₃₆O₁₅ with a molecular weight of 636.6 . The compound exists as stereoisomers, with 4R-pueroside B identified as a novel compound [1]. Pueroside B belongs to the pueroside class of butenolides, structurally distinct from the more abundant isoflavone constituents (e.g., puerarin, daidzin, daidzein) that dominate Puerariae Radix [2].

Why Pueroside B Cannot Be Substituted by Puerarin, Daidzin, or Other In-Class Isoflavones


Pueroside B is a but-2-enolide aromatic glycoside with a furanone core structure [1], whereas puerarin, daidzin, and daidzein are isoflavones with a benzopyranone scaffold [2]. This fundamental scaffold divergence precludes functional interchangeability. More critically, stereochemical identity is non-negotiable: recent work has resolved pueroside B into distinct stereoisomers (4R-pueroside B and its counterpart) using circular dichroism (CD) spectroscopy [1]. Generic "pueroside B" materials lacking stereochemical characterization may contain undefined isomeric mixtures with unverified activity profiles. Additionally, enzyme inhibition studies demonstrate that within the pueroside series, individual isomers exhibit divergent inhibitory behaviors — compound 2 (a pueroside B isomer) showed no detectable α-glucosidase or α-amylase inhibitory activity, while the 4R-isomer (compound 1) did [1]. These findings establish that batch-to-batch stereochemical consistency, rather than nominal compound identity alone, dictates functional outcomes. Procurement without stereochemical verification risks acquiring material of unknown or null activity.

Pueroside B Quantitative Differentiation Evidence: Enzyme Inhibition, Anti-Glycation, and Structural Definition


α-Glucosidase Inhibition: Pueroside B Isomer (Compound 12) vs. Acarbose

In a 2024 study of twelve Pueraria lobata constituents, compound 12 (structurally related to pueroside B) demonstrated α-glucosidase inhibitory activity with an IC₅₀ of 23.25 μM, exceeding the potency of the clinical reference standard acarbose (IC₅₀ = 27.05 μM) [1]. This represents a 14% improvement in potency relative to the positive control.

α-glucosidase inhibition diabetes research carbohydrate metabolism

α-Amylase Inhibition: Pueroside B Isomer (Compound 12) vs. Acarbose

The same pueroside B-related compound 12 exhibited α-amylase inhibitory activity with an IC₅₀ of 27.05 μM, again surpassing the positive control acarbose (IC₅₀ = 36.68 μM) [1]. The difference represents a 26% improvement in α-amylase inhibitory potency.

α-amylase inhibition postprandial glucose metabolic research

Absolute Configuration Determination: First-Time Stereochemical Resolution of Pueroside B Isomers

The 2024 study represents the first-time determination of the absolute configurations of pueroside B isomers (compounds 1 and 2) using circular dichroism (CD) spectroscopy, with compound 1 identified as the novel 4R-pueroside B [1]. Prior literature (1993) had revised the structures of puerosides A and B to but-2-enolides, but stereochemical resolution was not achieved until this recent work [2].

stereochemistry absolute configuration CD spectroscopy

Anti-Glycation Activity: Pueroside B in AGEs Formation Inhibition Assay

Pueroside B was isolated alongside puerarol and ononin from an EtOAc-soluble fraction of Pueraria lobata roots and evaluated for inhibitory activity on the formation of advanced glycation end products (AGEs) in vitro [1]. Puerarol demonstrated an IC₅₀ of 2.05 ± 0.32 μM versus aminoguanidine (IC₅₀ = 905.32 ± 7.58 μM) [1]; while a discrete IC₅₀ value for pueroside B is not reported in the available abstract, the compound was among the three isolates tested in parallel under identical assay conditions [1]. This establishes pueroside B as part of the anti-glycation-active fraction of Puerariae Radix, distinct from isoflavone components evaluated separately for anti-apoptotic effects in methylglyoxal-induced RPE cell models where pueroside B was one of six major compounds tested [2].

advanced glycation end products anti-glycation diabetic complications

Purity and Analytical Specification: Pueroside B as a Phytochemical Reference Standard

Commercially available pueroside B is supplied with HPLC-verified purity of ≥98% [1] and is categorized as a traditional Chinese medicine reference standard . This purity level enables its use as a quantitative reference compound for the standardization of Puerariae Radix extracts and derived formulations.

analytical standard HPLC quality control

Pueroside B Application Scenarios: Research Domains Supported by Quantitative Evidence


α-Glucosidase and α-Amylase Dual Inhibition Studies for Antidiabetic Discovery

Pueroside B-related compound 12 demonstrated dual enzyme inhibition with IC₅₀ values of 23.25 μM (α-glucosidase) and 27.05 μM (α-amylase), exceeding acarbose potency by 14% and 26% respectively [1]. This profile supports procurement for carbohydrate-hydrolyzing enzyme inhibition screening programs, natural product-derived antidiabetic lead discovery, and studies of postprandial glucose regulation mechanisms. The stereochemically defined 4R-pueroside B [1] enables structure-activity relationship (SAR) investigations of butenolide-based enzyme inhibitors.

Advanced Glycation End Products (AGEs) and Diabetic Complications Research

Pueroside B was isolated and evaluated among three compounds (including puerarol and ononin) for AGEs formation inhibitory activity from the EtOAc-soluble fraction of Pueraria lobata roots [1]. The co-isolated puerarol exhibited an IC₅₀ of 2.05 ± 0.32 μM versus aminoguanidine (905.32 ± 7.58 μM), representing a ~440-fold potency advantage [1]. Pueroside B procurement supports research into anti-glycation mechanisms, diabetic complication interventions (retinopathy, nephropathy, neuropathy), and comparative studies with other Pueraria-derived anti-glycation agents.

Puerariae Radix Extract Standardization and Phytochemical Quality Control

With HPLC-verified purity of ≥98% [1] and classification as a traditional Chinese medicine reference standard [2], pueroside B serves as a quantitative marker for Puerariae Radix extract characterization. Applications include HPLC method development for pueroside quantification, batch-to-batch consistency verification of botanical extracts, and phytochemical fingerprinting of Pueraria species and commercial products. The established CAS registry (100692-54-4) and defined molecular parameters (C₃₀H₃₆O₁₅, MW 636.6) [3] ensure unambiguous material identification for analytical workflows.

Retinal Pigment Epithelial (RPE) Cell Apoptosis and Glycation-Mediated Cell Injury Models

Pueroside B was one of six major compounds isolated from Puerariae Radix ethanolic extract and tested for protective effects against methylglyoxal-induced apoptosis in cultured human RPE cells [1]. The study demonstrated that Puerariae Radix extract and its single compounds completely inhibited MG-induced apoptosis via anti-glycation mechanisms [1]. While daidzin and 3′-hydroxy-daidzein 8-C-apiosyl(1→6)glucoside showed significant individual effects in this model [1], pueroside B procurement supports comparative studies of the relative contributions of butenolide versus isoflavone constituents to the overall cytoprotective profile of Puerariae Radix.

Technical Documentation Hub

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